molecular formula C22H24ClN3O B2997065 8-[(2-CHLOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1215454-71-9

8-[(2-CHLOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B2997065
CAS No.: 1215454-71-9
M. Wt: 381.9
InChI Key: VHTQTOSEODDWKG-UHFFFAOYSA-N
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Description

The compound 8-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one belongs to the class of substituted 1,4,8-triazaspiro[4.5]decan-2-one derivatives. The target compound is distinguished by two key substituents:

  • A 2-chlorophenylmethyl group at position 8, introducing steric bulk and electron-withdrawing effects due to the chlorine atom.
  • A 3,4-dimethylphenyl group at position 3, contributing hydrophobicity and steric hindrance.

Properties

IUPAC Name

8-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-15-7-8-17(13-16(15)2)20-21(27)25-22(24-20)9-11-26(12-10-22)14-18-5-3-4-6-19(18)23/h3-8,13H,9-12,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTQTOSEODDWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4Cl)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with 3,4-dimethylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired triazaspirodecane structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(2-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

8-[(2-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

8-[(4-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one ()

  • Substituents :
    • 4-Chlorophenylmethyl (position 8) vs. 2-chlorophenylmethyl in the target compound.
    • Identical 3,4-dimethylphenyl group at position 3.
  • Key Properties :
    • Molecular weight: 381.9 g/mol.
    • logP: 4.425 (indicative of high lipophilicity).
    • Polar surface area: 37.322 Ų.

3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one ()

  • Substituents: Simpler 4-methylphenyl group at position 3. No substituent at position 6.
  • Key Properties: Molecular weight: 243.3 g/mol.
  • Impact : The absence of the 8-substituent and simpler 3-substituent likely diminishes receptor interaction complexity compared to the target compound .

8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one ()

  • Substituents :
    • 3-Chloro-4-methylbenzenesulfonyl group at position 7.
    • 4-Methoxyphenyl group at position 3.
  • Key Properties :
    • Molecular weight: 447.93 g/mol.
    • Sulfonyl group increases polarity and hydrogen-bonding capacity.
  • Impact : The sulfonyl moiety enhances solubility but may reduce membrane permeability compared to alkyl/aryl substituents .

Physicochemical Property Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Substituents
Target Compound C₂₂H₂₃ClN₃O ~380.9 (estimated) ~4.4* ~37* 8-(2-chlorophenylmethyl), 3-(3,4-dimethylphenyl)
4-Chloro Analogue () C₂₂H₂₄ClN₃O 381.9 4.425 37.322 8-(4-chlorophenylmethyl), 3-(3,4-dimethylphenyl)
3-(4-Methylphenyl) Derivative () C₁₄H₁₇N₃O 243.3 N/R N/R 3-(4-methylphenyl), no 8-substituent
Sulfonyl Derivative () C₂₁H₂₂ClN₃O₄S 447.93 N/R N/R 8-(3-chloro-4-methylbenzenesulfonyl), 3-(4-methoxyphenyl)

*Estimated based on structural similarity to .

Key Observations :

  • Steric Effects : The 3,4-dimethylphenyl group in the target compound and its 4-chloro analogue increases steric bulk compared to simpler substituents (e.g., 4-methylphenyl in ).
  • Polarity : Sulfonyl-containing derivatives () are heavier and more polar, which may improve solubility but reduce bioavailability .

Biological Activity

The compound 8-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiron[4.5]dec-3-en-2-one is a member of the triazole class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that incorporates a triazole moiety. This unique configuration contributes to its biological properties. The presence of the 2-chlorophenyl and 3,4-dimethylphenyl groups likely enhances its interaction with biological targets.

1. Anticancer Properties

Research has indicated that triazole derivatives exhibit promising anticancer activity. For instance, compounds similar to the one have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that triazole derivatives could inhibit cell proliferation in human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values ranging from 6.2 to 43.4 µM .

CompoundCancer Cell LineIC50 (µM)
8-[(2-Chlorophenyl)methyl]-...MCF-727.3
8-[(2-Chlorophenyl)methyl]-...HCT-1166.2

2. Anticonvulsant Activity

The anticonvulsant potential of similar triazole compounds has been explored in several studies. For example, a related compound was evaluated for its ability to prevent seizures in animal models, showing significant efficacy compared to traditional anticonvulsants . This suggests that the compound may interact with neurotransmitter systems involved in seizure activity.

3. Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial properties. The compound's structure may allow it to disrupt bacterial cell membranes or inhibit key metabolic pathways. Research has shown that certain triazoles exhibit activity against both Gram-positive and Gram-negative bacteria .

The biological activities of triazole compounds are often attributed to their ability to interact with specific cellular targets:

  • Inhibition of Enzymes : Triazoles can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.
  • Disruption of Membrane Integrity : The lipophilic nature of these compounds allows them to integrate into cellular membranes, altering permeability and leading to cell death in microbes.

Case Studies

Several studies have highlighted the therapeutic potential of similar compounds:

  • Study on Anticancer Activity : A series of synthesized triazole derivatives were screened against multiple cancer cell lines, revealing potent cytotoxic effects with promising selectivity profiles .
  • Anticonvulsant Evaluation : In a preclinical trial, a related spirotriazole was tested for anticonvulsant effects using the maximal electroshock seizure model in rodents, demonstrating significant protection against induced seizures .

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